

Validating Computational Models for 9,10-Dinitroanthracene: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Dinitroanthracene

Cat. No.: B1595615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational models for the properties of **9,10-Dinitroanthracene**. The objective is to offer a clear validation framework for in silico models against experimental results, a critical step in modern materials science and drug development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data for **9,10-Dinitroanthracene** and compare it with properties predicted by common computational models. This allows for a direct assessment of the accuracy and predictive power of these models.

Table 1: Physicochemical Properties

Property	Experimental Value	Computational Model (Predicted Value)
Molecular Formula	$C_{14}H_8N_2O_4$ [1]	$C_{14}H_8N_2O_4$
Molecular Weight	268.22 g/mol [1]	268.22 g/mol
Density	1.5 ± 0.1 g/cm ³	Data not available
Melting Point	Data not available	Data not available
Boiling Point	464.8 ± 35.0 °C at 760 mmHg	Data not available
Flash Point	234.4 ± 18.7 °C	Data not available
LogP	3.81	4.6
Vapor Pressure	0.0 ± 1.1 mmHg at 25°C	Data not available

Table 2: Spectroscopic Properties

Property	Experimental Data	Computational Model (Predicted Data)
Mass Spectrum	Data not available	Predicted m/z: 268.048401 (Monoisotopic)[1]
Infrared Spectrum	Data not available	Data not available
UV-Vis Spectrum	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are standard methodologies for determining the key physicochemical properties of compounds like **9,10-Dinitroanthracene**.

1. Melting Point Determination:

The melting point of **9,10-Dinitroanthracene** can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled

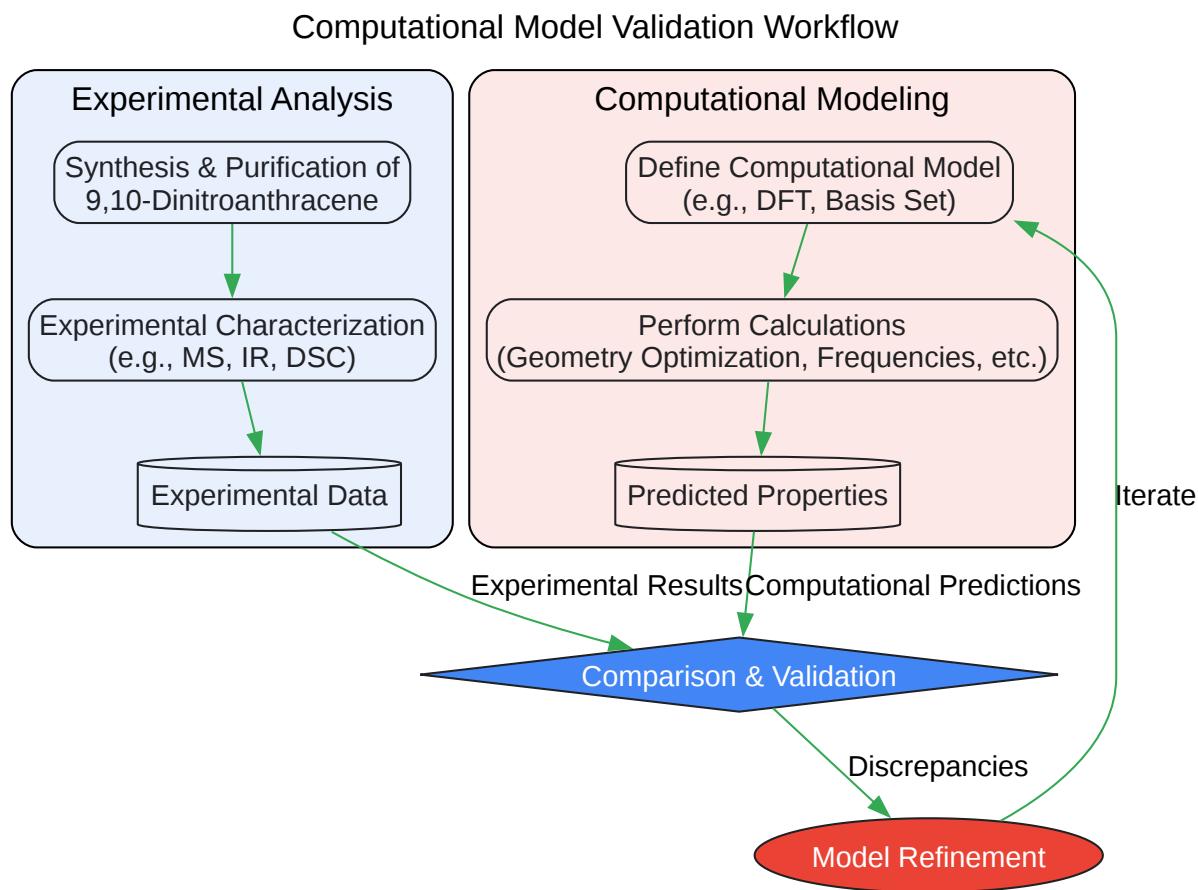
rate. The temperature range over which the sample melts is recorded. For higher accuracy, Differential Scanning Calorimetry (DSC) can be employed. In a typical DSC experiment, a sample is heated at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere, and the heat flow is measured as a function of temperature. The peak of the endothermic transition corresponds to the melting point.

2. Boiling Point Determination:

The boiling point is determined by heating the liquid in a distillation apparatus and measuring the temperature at which the vapor pressure of the liquid equals the applied pressure. For high-boiling-point compounds, vacuum distillation is often used to prevent decomposition.

3. Density Measurement:

The density of a solid can be determined using a gas pycnometer, which measures the volume of the solid by displacing an inert gas. The density is then calculated by dividing the mass of the sample by its volume.


4. Spectroscopic Analysis:

- **Mass Spectrometry (MS):** A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound.
- **Infrared (IR) Spectroscopy:** IR radiation is passed through a sample, and the absorption of specific frequencies is measured. This technique is used to identify the functional groups present in the molecule.
- **UV-Vis Spectroscopy:** The absorbance of a solution of the compound is measured as a function of the wavelength of light. This provides information about the electronic transitions within the molecule.

Computational Modeling Workflow

Computational chemistry provides a powerful tool for predicting the properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose. The following

diagram illustrates a typical workflow for validating computational models against experimental data.

[Click to download full resolution via product page](#)

Caption: A workflow for validating computational models with experimental data.

Conclusion

The validation of computational models against experimental data is a cornerstone of modern chemical research. For **9,10-Dinitroanthracene**, while a complete set of directly comparable experimental and computational data is not readily available in the public domain, this guide

provides a framework for such a validation process. By employing the detailed experimental protocols and a robust computational workflow as outlined, researchers can confidently assess the accuracy of their *in silico* models, leading to more reliable predictions and a deeper understanding of the molecular properties of **9,10-Dinitroanthracene** and related compounds. This, in turn, can accelerate the discovery and development of new materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 9,10-Dinitroanthracene | C₁₄H₈N₂O₄ | CID 154901 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating Computational Models for 9,10-Dinitroanthracene: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595615#validation-of-computational-models-for-9-10-dinitroanthracene-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com